rac Ketorolac 7-Benzoyl Isomer-d5
Description
Properties
CAS No. |
1795013-70-5 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
260.304 |
IUPAC Name |
7-(2,3,4,5,6-pentadeuteriobenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)11-6-8-16-9-7-12(13(11)16)15(18)19/h1-6,8,12H,7,9H2,(H,18,19)/i1D,2D,3D,4D,5D |
InChI Key |
RIQZRCMKWYHMOR-RALIUCGRSA-N |
SMILES |
C1CN2C=CC(=C2C1C(=O)O)C(=O)C3=CC=CC=C3 |
Synonyms |
7-(Benzoyl-d5)-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid; Ketorolac Impurity F-d5; |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Analogs
Strategies for Deuterium (B1214612) Incorporation at Specific Positions
Achieving site-specific and stereospecific deuteration is a significant challenge in synthetic organic chemistry. The value of isotopically labeled compounds has driven the development of numerous methods to introduce deuterium with high selectivity. nih.gov
Stereoselective deuteration involves the introduction of a deuterium atom at a specific stereocenter, controlling the three-dimensional arrangement of the C-D bond. While challenging, several strategies have been developed to achieve high stereoselectivity. researchgate.netacs.org
One prominent approach involves the use of enzymes, which are inherently chiral and can catalyze reactions with high stereo- and regioselectivity. researchgate.net Biocatalytic methods, such as those using pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, can facilitate the reversible deprotonation of α-amino acids, allowing for deuterium exchange from a D₂O solvent with precise stereocontrol. nih.gov For instance, the α-oxo-amine synthase SxtA AONS has been shown to produce a range of α-²H amino acids and esters with high stereoselectivity. nih.gov
Another strategy employs chiral metal complexes or organocatalysts to direct the deuterium to a specific face of the molecule. acs.org A notable method is the reduction of a prochiral ketone or oxo-derivative using a deuterated reducing agent in the presence of a chiral catalyst. For example, a procedure for the stereoselective deuterium substitution of diastereotopic 5′-protons in 2′-deoxynucleotides utilizes the reduction of a 5-oxosugar derivative with deuterated Alpine-Borane, a chiral hydride donor. nih.gov While effective, methods using chiral metal complexes and organocatalysts can sometimes be limited by substrate scope or may yield products with only moderate enantioselectivity. acs.org
Regioselective deuteration focuses on introducing deuterium at a specific position within a molecule, which is crucial for creating analogs like rac Ketorolac (B1673617) 7-Benzoyl Isomer-d5 where the deuterium atoms are located exclusively on the benzoyl ring. caymanchem.compharmaffiliates.com
A common and cost-effective method for regioselective deuteration is hydrogen/deuterium (H/D) exchange catalyzed by acids, bases, or transition metals, using deuterium oxide (D₂O) as the deuterium source. rsc.orgjuniperpublishers.com For aromatic compounds, the position of deuteration can be directed by the electronic properties of existing substituents. For example, a highly effective method for the deuteration of phenols uses NaOH as a catalyst to achieve high regioselectivity for the ortho and/or para positions relative to the hydroxyl group. researchgate.net Similarly, anilines can be efficiently deuterated at the ortho and/or para positions using hydrochloric acid in D₂O. nih.gov
Transition metal catalysts offer powerful tools for C-H activation and subsequent deuteration. Earth-abundant first-row transition metal pincer complexes have been used for the regioselective deuteration of alcohols. rsc.org Depending on the metal used (e.g., Manganese or Iron), high deuterium incorporation can be achieved selectively at either the α and β positions or exclusively at the α position. rsc.org Ruthenium catalysts have also been applied for the regiospecific deuteration of primary and secondary alcohols. researchgate.net For α,β-unsaturated carbonyl compounds (enones and enals), a regioselective α-deuteration can be achieved using amines as organocatalysts with D₂O and deuterated acetic acid (AcOD) as the deuterium sources. nih.gov
Synthesis of rac Ketorolac 7-Benzoyl Isomer-d5
The synthesis of this compound involves the strategic incorporation of five deuterium atoms onto the benzoyl moiety of the rac Ketorolac 7-Benzoyl Isomer structure.
The target molecule, this compound, is a deuterated version of rac Ketorolac 7-Benzoyl Isomer. pharmaffiliates.com The latter is known as an isomeric impurity of Ketorolac. theclinivex.com The notation "-d5" specifies that the five hydrogen atoms on the phenyl group of the benzoyl moiety are replaced by deuterium. caymanchem.com
The synthesis can be approached in two primary ways:
Starting with a Deuterated Precursor: This is often the more straightforward route to ensure complete and specific deuteration. The synthesis would involve using a commercially available or synthesized deuterated starting material, such as benzoyl-d₅ chloride or benzoic-d₅ acid. This deuterated acylating agent would then be used in a Friedel-Crafts type reaction or a similar coupling reaction with the appropriate pyrrolizine core structure to construct the final molecule.
Late-Stage Deuteration: This approach involves synthesizing the non-deuterated rac Ketorolac 7-Benzoyl Isomer first, followed by a selective H/D exchange reaction to introduce deuterium onto the benzoyl ring. This would require a catalytic system that selectively activates the C-H bonds of the benzoyl ring without affecting other parts of the molecule. Given the presence of other aromatic and potentially reactive sites in the ketorolac structure, achieving such selectivity can be challenging and would require careful optimization.
Optimizing the reaction conditions is critical to maximize the yield and the level of deuterium incorporation while minimizing side reactions. Key parameters include the choice of deuterium source, catalyst, solvent, temperature, and pressure. juniperpublishers.comthalesnano.com
Deuterium oxide (D₂O) is a commonly used deuterium source due to its relative low cost and ease of handling compared to D₂ gas. juniperpublishers.comresearchgate.net The choice of catalyst is paramount and depends on the specific C-H bonds to be deuterated. For aromatic rings, catalysts like Palladium on Carbon (Pd/C) or specific ruthenium complexes are often employed. researchgate.netthalesnano.com The reaction solvent can also play a crucial role; for example, switching from a protic solvent like methanol (B129727) to an aprotic one like ethyl acetate (B1210297) has been shown to significantly increase deuterium incorporation in certain reactions. thalesnano.com
The table below summarizes key factors that are typically optimized for deuteration reactions.
| Parameter | Options & Considerations | Research Findings |
| Deuterium Source | D₂O, D₂ gas, Deuterated solvents (e.g., CD₃CO₂D), Deuterated reagents (e.g., NaBD₄) | D₂O is inexpensive and widely used. juniperpublishers.comresearchgate.net D₂ gas can be highly effective but is expensive and requires special handling. thalesnano.com |
| Catalyst | Homogeneous (e.g., Ru-pincer complexes) or Heterogeneous (e.g., Pd/C, Ru/C) | Catalyst choice dictates regioselectivity (e.g., Fe vs. Mn for alcohol deuteration). rsc.org Catalyst activity can be tuned (e.g., 5% Pd/BaSO₄ for selective double bond deuteration over ring deuteration). thalesnano.com |
| Solvent | Aprotic (e.g., Ethyl Acetate, Dioxane) or Protic (e.g., Methanol, D₂O) | Aprotic solvents can increase deuterium incorporation by preventing H/D exchange with the solvent itself. thalesnano.com |
| Temperature | Room Temperature to Elevated Temperatures (e.g., 120 °C) | Higher temperatures can increase reaction rates but may also lead to side reactions or decreased selectivity. Some methods are effective at room temperature. researchgate.netthalesnano.com |
| Base/Acid | NaOH, K₂CO₃, HCl, etc. | Can act as catalysts for H/D exchange, particularly for activating acidic or basic sites in the substrate. researchgate.netnih.govacs.org |
This table is generated based on data from multiple sources to provide a general overview of optimization strategies. rsc.orgjuniperpublishers.comresearchgate.netnih.govthalesnano.comresearchgate.netacs.org
Following the synthesis, a robust purification process is necessary to isolate the desired this compound from unreacted starting materials, non-deuterated or partially deuterated analogs, and other potential side products or structural isomers. mdpi.comresearchgate.net
Flash column chromatography is a standard and widely used technique for the purification of organic compounds. nih.gov Silica (B1680970) gel is the most common stationary phase. For separating isomers or closely related compounds, the choice of eluent (solvent system) is critical and often requires careful optimization through techniques like thin-layer chromatography (TLC). In some cases, specialized stationary phases, such as silver nitrate-impregnated silica gel, can be used to improve the separation of unsaturated compounds. nih.gov It is important to note that purification using silica gel can sometimes result in a partial loss of the incorporated deuterium, particularly if the deuterium is on an acidic C-H position. acs.org
Advanced chromatographic techniques may be required for separating complex mixtures of isomers. rotachrom.com Liquid-liquid chromatography (LLC) methods, such as Centrifugal Partition Chromatography (CPC), are gaining traction for preparative-scale separations. rotachrom.com CPC avoids the use of a solid stationary phase, which can prevent issues like irreversible adsorption and sample degradation, and is particularly effective for separating polar and delicate compounds. rotachrom.com
The final purity and the exact deuterium incorporation level of the isolated product are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS). mdpi.comnih.gov
| Technique | Principle | Application in Deuterated Isomer Purification |
| Flash Column Chromatography | Separation based on differential adsorption of components to a solid stationary phase (e.g., silica gel). | Standard method for purifying reaction mixtures to isolate the target deuterated compound. nih.gov |
| Liquid-Liquid Chromatography (e.g., CPC) | Separation based on the partitioning of components between two immiscible liquid phases. | Effective for preparative-scale purification, especially for complex isomer mixtures, avoiding issues associated with solid supports. rotachrom.com |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a packed column and high-pressure solvent delivery. | Primarily used for analytical confirmation of purity but can be used for preparative separation of small quantities. umsl.edu |
This table outlines common purification methods relevant to the isolation of deuterated isomers. nih.govrotachrom.comumsl.edu
Spectroscopic Characterization of Deuterium Incorporation and Purity
Nuclear Magnetic Resonance Spectroscopy (NMR) for Deuterium Verification
NMR spectroscopy is a powerful, non-destructive technique for confirming the structural integrity and the specific locations of deuterium labeling.
¹H (Proton) NMR: In a standard ¹H NMR spectrum of the non-deuterated rac Ketorolac 7-Benzoyl Isomer, the five protons on the benzoyl ring would produce characteristic signals in the aromatic region. For the successfully synthesized d5-isomer, these signals would be absent or significantly diminished, providing clear evidence of deuterium substitution. The integration of any remaining residual proton signals can be used to help quantify the level of deuteration.
¹³C NMR: The ¹³C NMR spectrum is also affected by deuteration. The carbon atoms directly bonded to deuterium will exhibit changes in their signal patterns. Due to C-D coupling, the signals may appear as multiplets (e.g., triplets for -CD groups) and will be of lower intensity compared to their protonated counterparts.
²H (Deuterium) NMR: This technique provides direct evidence of deuterium incorporation. A ²H NMR spectrum of this compound would show signals in the aromatic region corresponding to the five deuterium atoms on the benzoyl ring. This confirms their presence and provides information about their chemical environment within the molecule.
The following table summarizes the expected key differences in NMR spectra between the standard and deuterated compound.
| Spectroscopic Technique | rac Ketorolac 7-Benzoyl Isomer (Non-deuterated) | This compound | Rationale for Difference |
| ¹H NMR | Signals present for 5 aromatic protons on the benzoyl ring. | Absence or significant reduction of signals for the 5 aromatic protons. | Replacement of protons (¹H) with deuterium (²H) atoms. |
| ¹³C NMR | Singlet signals for aromatic carbons of the benzoyl ring. | Multiplet signals (due to C-D coupling) with reduced intensity for deuterated carbons. | Coupling between ¹³C and ²H nuclei (spin I=1). |
| ²H NMR | No signals present. | Signals present in the aromatic region. | Direct detection of the incorporated ²H nuclei. |
High-Resolution Mass Spectrometry for Isotopic Purity Assessment
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC) and using a soft ionization technique like electrospray ionization (ESI), is essential for determining the isotopic purity of a deuterated compound. nih.gov It provides precise mass measurements, allowing for the differentiation and quantification of molecules that differ only in their isotopic composition (isotopologues).
For this compound, the non-deuterated form (d₀) has a molecular weight of approximately 255.27 g/mol . nih.govnih.gov The fully deuterated form (d₅) has a molecular weight of approximately 260.3 g/mol . caymanchem.com During synthesis, it is possible to have a mixture of molecules with varying degrees of deuteration (d₁, d₂, d₃, d₄).
HRMS can resolve the mass signals of each of these isotopologues. By analyzing the relative intensities of the corresponding mass peaks in the spectrum, a precise calculation of the isotopic distribution can be made. nih.gov This allows for the determination of the percentage of the desired d₅-isomer and quantifies the abundance of lesser-deuterated and non-deuterated impurities. This method is crucial for validating the quality of the deuterated standard, ensuring, for example, that it meets a high purity threshold such as ≥99% total deuterated forms (d₁-d₅). caymanchem.com
The table below illustrates the theoretical monoisotopic masses for the different isotopologues of the compound.
| Isotopologue | Description | Theoretical Monoisotopic Mass (Da) |
| d₀ | Non-deuterated | 255.0895 |
| d₁ | One deuterium atom | 256.0958 |
| d₂ | Two deuterium atoms | 257.1021 |
| d₃ | Three deuterium atoms | 258.1084 |
| d₄ | Four deuterium atoms | 259.1146 |
| d₅ | Five deuterium atoms | 260.1209 |
Advanced Analytical Methodologies Utilizing Deuterated Internal Standards
Development of Quantitative Bioanalytical Methodsemerypharma.comnih.gov
The creation of robust quantitative bioanalytical methods is a prerequisite for the accurate assessment of a drug's pharmacokinetic profile. karger.com The incorporation of a suitable internal standard, such as rac Ketorolac (B1673617) 7-Benzoyl Isomer-d5, is essential to control for variability during the analytical process. wuxiapptec.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Developmentnih.govfigshare.com
Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for quantifying drugs in biological matrices, valued for its exceptional sensitivity and selectivity. wuxiapptec.com In the development of such methods for ketorolac, rac Ketorolac 7-Benzoyl Isomer-d5 is an ideal internal standard. figshare.com
Typically, chromatographic separation is performed on a C18 reversed-phase column. nih.govnih.gov The mobile phase usually comprises an aqueous component, often with a small amount of formic acid to enhance protonation, and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov A gradient elution, where the concentration of the organic solvent is progressively increased, facilitates the effective separation of ketorolac and its deuterated internal standard from endogenous components of the matrix. wuxiapptec.com
For mass spectrometric detection, the instrument is commonly operated in positive ion electrospray ionization (ESI) mode. nih.gov Quantification is achieved using Multiple Reaction Monitoring (MRM), a technique that provides high selectivity by monitoring a specific precursor-to-product ion transition. wuxiapptec.com This minimizes interference from other substances in the sample. wuxiapptec.com A representative MRM transition for ketorolac is m/z 256.1 → 106.1. nih.gov For the deuterated internal standard, this compound, the mass transition is shifted due to the deuterium (B1214612) atoms, for example, to m/z 261.1 → 111.1. This distinct mass difference allows the internal standard to be detected independently while compensating for variations in sample preparation and instrument response. wuxiapptec.com
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Although less common for non-volatile compounds like ketorolac, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis. researchgate.net This typically necessitates a derivatization step to increase the compound's volatility. In such methods, this compound would also serve as the internal standard.
The derivatization process often involves converting ketorolac's carboxylic acid group into a more volatile ester. This can be achieved by reacting it with a silylating agent. The deuterated internal standard undergoes the same chemical reaction, which ensures that any inconsistencies in the derivatization efficiency are accounted for.
Following derivatization, the sample is introduced into the GC for separation on a capillary column. The temperature of the GC oven is systematically increased to separate the derivatized ketorolac from other sample components. The separated compounds then enter the mass spectrometer, where selected ion monitoring (SIM) is used to selectively detect characteristic ions of the derivatized ketorolac and its deuterated internal standard, thereby ensuring accurate quantification.
Selection Criteria for Stable Isotope Labeled Internal Standards (SIL-IS) in Complex Matricesscispace.comacanthusresearch.com
The selection of an appropriate internal standard is a critical step in developing a reliable bioanalytical method. bioanalysis-zone.com Stable isotope-labeled internal standards (SIL-IS) are considered the benchmark, especially for complex biological samples like plasma or urine. scispace.comacanthusresearch.com Key criteria for selecting a SIL-IS include:
Isotopic Stability and Purity: The SIL-IS must possess high isotopic purity to prevent interference with the signal of the non-labeled analyte. acanthusresearch.com The deuterium atoms in this compound must be securely bound to prevent exchange with protons from the surrounding environment. acanthusresearch.com
Co-elution with the Analyte: The internal standard should ideally elute at the same time as the analyte during chromatography. scispace.com The near-identical physicochemical properties of this compound and ketorolac ensure they co-elute, meaning they are exposed to the same matrix conditions and potential ionization suppression or enhancement. wuxiapptec.com
Sufficient Mass Difference: A significant mass difference between the SIL-IS and the analyte is necessary to avoid spectral overlap. acanthusresearch.com A difference of three or more mass units is generally recommended. acanthusresearch.com The five deuterium atoms in this compound provide a clear mass separation.
Comparable Analytical Behavior: The internal standard should behave similarly to the analyte during sample extraction, preparation, and ionization. scispace.com The structural similarity of this compound to ketorolac ensures this consistency. scispace.com
The use of a deuterated internal standard like this compound is highly effective at compensating for matrix effects, where other components in the biological sample can interfere with the analyte's ionization and affect the accuracy of the results. wuxiapptec.com
Method Validation in Pre-clinical Research Settingsemerypharma.comkarger.com
Following its development, a bioanalytical method must undergo rigorous validation to confirm its suitability for use in pre-clinical studies. karger.com This validation process adheres to established regulatory guidelines. The inclusion of this compound is crucial for demonstrating the method's performance.
Assessment of Linearity and Dynamic Rangeajpsonline.comgavinpublishers.com
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. gavinpublishers.com The dynamic range is the concentration span over which the method maintains linearity, accuracy, and precision. gavinpublishers.com
To evaluate linearity, a set of calibration standards is created by adding known amounts of ketorolac to a blank biological matrix. A constant amount of the internal standard, this compound, is added to each standard. A calibration curve is generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known analyte concentrations. This curve is typically analyzed using a weighted linear regression model. ajpsonline.com
For the calibration curve to be acceptable, it must generally have a correlation coefficient (r²) of 0.99 or higher. nih.gov Additionally, the concentrations calculated from the curve should be within ±15% of the actual concentrations, with a slightly wider margin of ±20% permitted for the lower limit of quantification (LLOQ). austinpublishinggroup.com
Table 1: Representative Calibration Curve Data for Ketorolac in Plasma This table contains simulated data for illustrative purposes.
| Nominal Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 2.5 | 12,500 | 245,000 | 0.051 |
| 5 | 25,500 | 250,000 | 0.102 |
| 50 | 250,000 | 248,000 | 1.008 |
| 100 | 510,000 | 252,000 | 2.024 |
| 500 | 2,550,000 | 251,000 | 10.159 |
| 1000 | 5,050,000 | 249,000 | 20.281 |
| 2500 | 12,625,000 | 250,000 | 50.500 |
Evaluation of Accuracy, Precision, and Selectivityau.dkeuropa.eu
Accuracy measures how close the experimental results are to the true value, while precision assesses the consistency of repeated measurements. au.dk Selectivity is the method's ability to measure the analyte without interference from other substances in the sample. karger.com
Accuracy and precision are determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the dynamic range. au.dk These tests are conducted both within a single day (intra-day) and across multiple days (inter-day). au.dk Accuracy is reported as the percent relative error (%RE), and precision is reported as the percent relative standard deviation (%RSD). au.dk In pre-clinical research, the mean accuracy should generally be within ±15% of the true value, and the precision should not exceed a 15% RSD. europa.eu
Table 2: Summary of Intra-day and Inter-day Accuracy and Precision This table presents typical data expected from a validated bioanalytical method.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%RE) | Intra-day Precision (%RSD) | Inter-day Accuracy (%RE) | Inter-day Precision (%RSD) |
|---|---|---|---|---|---|
| Low | 7.5 | -3.2 | 5.9 | -4.5 | 7.8 |
| Medium | 750 | 2.1 | 3.8 | 1.2 | 4.9 |
Selectivity is confirmed by testing blank matrix samples from various sources to ensure there are no interfering signals at the retention times of ketorolac and this compound. karger.com Any interfering peak should be no more than 20% of the signal at the LLOQ for the analyte and no more than 5% for the internal standard. wuxiapptec.com This ensures that the method can accurately quantify the analyte without interference from endogenous matrix components. karger.com
Stability Studies of the Deuterated Internal Standard in Analytical Solvents and Matrices
While specific stability studies for this compound are not extensively documented in publicly available literature, the stability of any deuterated internal standard is a critical parameter that must be evaluated during method validation. The primary concern is the potential for deuterium-hydrogen (D-H) exchange, which can compromise the accuracy of quantitative results. acanthusresearch.comsigmaaldrich.com
Key factors influencing the stability of a deuterated standard include:
Position of the Deuterium Labels: Labels on carbon atoms are generally stable. However, deuterium atoms located on heteroatoms (like oxygen or nitrogen) or on a carbon atom adjacent to a carbonyl group can be susceptible to exchange under acidic or basic conditions. acanthusresearch.com
Solvent and Matrix pH: Extreme pH values can catalyze D-H exchange. Therefore, the stability of the standard must be thoroughly tested in all solvents and biological matrices (e.g., plasma, urine) used in the assay.
Temperature and Storage Duration: Long-term storage and elevated temperatures can increase the rate of degradation or D-H exchange. Stability is typically assessed under various conditions to establish appropriate storage and handling protocols.
The table below illustrates general stability considerations for a deuterated standard in common analytical environments.
Table 1: General Stability Considerations for Deuterated Internal Standards
| Parameter | Condition | Potential Risk for Deuterated Standard | Mitigation Strategy |
|---|---|---|---|
| pH | < 4 or > 8 | Increased risk of acid/base-catalyzed D-H exchange. | Buffer solutions to maintain neutral pH; conduct stability tests at pH extremes. |
| Solvent | Protic Solvents (e.g., Methanol, Water) | Can act as a source of protons for D-H exchange. | Use aprotic solvents where possible; confirm stability in the final mobile phase. |
| Matrix | Plasma, Urine | Enzymatic degradation or matrix components may affect stability. | Evaluate matrix effects and standard stability in the specific biological matrix. |
| Temperature | > 25°C (Room Temp) | Increased rate of chemical degradation or exchange. | Store stock solutions and samples at refrigerated or frozen temperatures (-20°C or -80°C). |
| Light | UV Exposure | Photodegradation of the molecule. | Store in amber vials or protect from light. |
Application in Pharmaceutical Analysis and Research
The primary role of this compound is to serve as a high-fidelity tool in the analysis of its unlabeled counterpart, which is an impurity in the active pharmaceutical ingredient (API), Ketorolac. theclinivex.compharmaffiliates.com
Quantification of Unlabeled Analogs and Metabolites in Research Samples
The most prominent application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of the unlabeled rac Ketorolac 7-Benzoyl Isomer . musechem.com In this method, a known quantity of the d5-labeled standard is added to the sample at the beginning of the analytical process.
Because the deuterated standard has virtually identical physicochemical properties to the unlabeled analyte, it experiences the same losses during sample extraction, cleanup, and derivatization. scispace.com In the mass spectrometer, the two compounds are separated by their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal intensity to the internal standard's signal intensity, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and variations in instrument response. musechem.comlgcstandards.com
Table 2: Illustrative Calibration Data for Quantification of rac Ketorolac 7-Benzoyl Isomer
| Analyte Conc. (ng/mL) | d5-Standard Conc. (ng/mL) | Analyte Response (Area) | d5-Standard Response (Area) | Response Ratio (Analyte/IS) |
|---|---|---|---|---|
| 1.0 | 50 | 2,150 | 105,000 | 0.020 |
| 5.0 | 50 | 10,600 | 104,500 | 0.101 |
| 25.0 | 50 | 54,250 | 106,000 | 0.512 |
| 100.0 | 50 | 210,500 | 105,500 | 1.995 |
| 250.0 | 50 | 535,000 | 107,000 | 5.000 |
This table is for illustrative purposes only and does not represent actual experimental data.
Impurity Profiling and Quantification in Drug Substances
Regulatory agencies worldwide require rigorous control of impurities in drug substances to ensure patient safety. resolvemass.caRac Ketorolac 7-Benzoyl Isomer is identified as an isomeric impurity of Ketorolac. theclinivex.com Therefore, its detection and quantification are essential components of the drug's quality control.
The use of this compound is crucial for this purpose. It allows for the unambiguous identification and accurate measurement of the corresponding unlabeled impurity, even at trace levels. pharmaffiliates.com This is particularly important for meeting the stringent limits set by guidelines such as those from the International Council for Harmonisation (ICH). The presence of even small amounts of certain impurities can impact the safety and efficacy of the final drug product. Using a stable isotope-labeled standard for an impurity provides the highest level of confidence in the analytical results. nih.govnih.gov
Table 3: Selected Impurities of Ketorolac and the Role of the d5-Isomer
| Compound Name | Impurity Type | Role of this compound |
|---|---|---|
| Ketorolac Related Compound A | Process/Degradation | Not applicable |
| Ketorolac Related Compound C | Process/Degradation | Not applicable |
| rac Ketorolac 7-Benzoyl Isomer | Isomeric Impurity | Used as an internal standard for accurate quantification. pharmaffiliates.com |
| 1-Keto Ketorolac | Process/Degradation | Not applicable |
Reference Standard Applications for Research Quality Control
As a well-characterized material, this compound serves as a certified reference standard for quality control (QC) in research and manufacturing environments. simsonpharma.compharmaffiliates.com Its applications in this context are multifaceted and essential for maintaining the integrity of analytical data.
Key applications include:
Method Validation: It is used to validate analytical methods for the quantification of the rac Ketorolac 7-Benzoyl Isomer impurity. This includes establishing key performance characteristics such as specificity, linearity, range, accuracy, precision, and limit of quantification (LOQ). musechem.com
System Suitability: In routine testing, it can be used to verify that the analytical system (e.g., the LC-MS/MS instrument) is performing correctly before analyzing samples.
Inter-laboratory Comparison: As a stable, certified standard, it can be used in cross-validation studies to ensure that different laboratories can produce comparable and reliable results for the impurity level in Ketorolac.
Table 4: Applications of this compound as a Reference Standard
| QC Application | Purpose | Benefit |
|---|---|---|
| Method Development | To establish a reliable method for detecting the target impurity. | Ensures the method is fit for its intended purpose. |
| Method Validation | To confirm the analytical method's performance characteristics. | Provides documented evidence of method reliability for regulatory compliance. resolvemass.ca |
| Routine Batch Release | To accurately quantify the impurity in each batch of Ketorolac API. | Guarantees product quality and consistency. |
| Stability Studies | To monitor the formation of the impurity in the API over time. | Helps establish the shelf-life and appropriate storage conditions for the drug. |
Stereochemical Aspects of Ketorolac and Its Isomers
Chiral Resolution Techniques for Racemic Compounds
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in pharmaceutical development to isolate the therapeutically active isomer. eijppr.com For ketorolac (B1673617), both direct and indirect methods have been employed. akjournals.comnih.gov
Chromatographic Enantioseparation Methods
High-performance liquid chromatography (HPLC) is a cornerstone technique for the enantioseparation of ketorolac. nih.gov This is often achieved through the use of chiral stationary phases (CSPs), which create a chiral environment allowing for differential interaction with the enantiomers. eijppr.com
Various types of CSPs have been successfully utilized for the resolution of ketorolac enantiomers:
Protein-Based CSPs: Columns with immobilized proteins like α1-acid glycoprotein (B1211001) (AGP) and human serum albumin (HSA) have demonstrated effective separation of ketorolac enantiomers. akjournals.comeijppr.com For instance, a Chiralpak AGP column can achieve baseline resolution of (RS)-Ketorolac. akjournals.comeurekaselect.com Molecular docking studies have predicted that the (S)-ketorolac enantiomer has a stronger interaction with AGP, leading to its later elution from the column compared to the (R)-enantiomer. scientific.net
Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris-(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., ChiralPak® AD-RH), are widely used. akjournals.comresearchgate.net These CSPs have shown high selectivity and resolution for ketorolac enantiomers under various mobile phase conditions, including normal phase, reversed-phase, and polar organic modes. akjournals.comresearchgate.net The addition of acidic modifiers like trifluoroacetic acid (TFA) or acetic acid to the mobile phase can significantly improve peak shape and resolution for acidic compounds like ketorolac. registech.com
Macrocyclic Glycopeptide CSPs: These have also been employed in chiral screening strategies for pharmaceutical compounds, including NSAIDs. researchgate.net
Thin-layer chromatography (TLC) offers a simpler and cost-effective alternative for chiral separation. researchgate.net Direct resolution of ketorolac enantiomers has been achieved on silica gel plates impregnated with L-amino acids like L-tryptophan as chiral selectors. akjournals.com
Table 1: Examples of Chromatographic Conditions for Ketorolac Enantioseparation
| Chromatographic Technique | Chiral Stationary Phase (CSP) / Selector | Mobile Phase | Detection | Resolution (Rs) | Reference |
| HPLC | Chiralpak AGP | 10 mmol/L ammonium (B1175870) acetate (B1210297) (pH 5.5) and isopropanol (B130326) (97:3) | 324 nm | 2.8 | eurekaselect.com |
| HPLC | ChiralPak® AD-RH (amylose tris-(3,5-dimethylphenylcarbamate)) | Acetonitrile-0.1% aq formic acid (50:50; v/v) | Mass Spectrometry | --- | akjournals.com |
| HPLC | Sepapak-2 | Acetonitrile (B52724) with 0.2% acetic acid | 240 nm | 2.4 | akjournals.com |
| TLC | Silica gel with L-tryptophan | Acetonitrile, methanol (B129727), water, and chloroform | Iodine vapor | --- | akjournals.com |
Diastereomeric Derivatization for Resolution
An indirect approach to chiral separation involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. nih.govresearchgate.net These diastereomers possess different physical properties and can be separated using conventional achiral chromatography. researchgate.net For ketorolac, this has been achieved by forming diastereomeric amides with a chiral amine, such as (+)-R-1-(1-naphthyl)ethylamine. nih.gov The resulting diastereomers can then be separated by normal-phase HPLC. nih.gov Another example involves the reaction with (S)-1-phenylethylamine after activation with thionyl chloride, followed by reversed-phase HPLC separation of the diastereomeric amides. researchgate.net
Stereochemical Characterization of 7-Benzoyl Isomer
The precise determination of the three-dimensional arrangement of atoms, or stereochemistry, is crucial for understanding a molecule's properties. For chiral molecules like the 7-benzoyl isomer of ketorolac, this involves determining both the relative and absolute configuration.
Spectroscopic Methods for Absolute and Relative Configuration Determination
Several spectroscopic techniques are instrumental in elucidating the stereochemistry of chiral compounds. nih.gov
X-ray Crystallography: This is considered the gold standard for determining the absolute configuration of a molecule. purechemistry.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of its atoms. purechemistry.org The absolute configuration of the active (-)-enantiomer of ketorolac was determined to be (S) using this method. sci-hub.se
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR itself cannot directly determine absolute configuration, it is a powerful tool for determining relative stereochemistry and for assessing enantiomeric purity, often with the aid of chiral shift reagents or chiral auxiliaries. purechemistry.orgsci-hub.se For instance, the enantiomeric purity of ketorolac enantiomers was confirmed by esterifying them and analyzing the resulting methyl esters with a chiral shift reagent, which caused the enantiotopic methyl groups of the racemic ester to appear as two distinct singlets. sci-hub.se
Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Optical Rotation (OR) measure the differential interaction of a chiral molecule with polarized light. nih.govpurechemistry.org These methods are valuable for determining absolute configuration by comparing the experimental spectra to that of known standards or to theoretical calculations. nih.govpurechemistry.org Vibrational Circular Dichroism (VCD) has emerged as a particularly powerful technique for predicting absolute configuration. nih.gov
Chiral Purity Assessment of Synthetic Intermediates
Ensuring the enantiomeric purity of synthetic intermediates is a critical aspect of developing single-enantiomer drugs. nih.gov Chiral HPLC and other chromatographic methods are routinely used to monitor the enantiomeric excess (e.e.) at various stages of a synthetic pathway. researchgate.net Developing robust and efficient chiral analytical methods is essential for reaction monitoring and for identifying any potential racemization of starting materials or products. nih.gov The use of chiroptical detectors in conjunction with HPLC can streamline this process. nih.gov
Impact of Stereochemistry on Analytical Separations and Metabolic Fate
The stereochemistry of a chiral drug like ketorolac has a profound influence on its analytical separation and its behavior within a biological system.
The success of chiral chromatographic separations is fundamentally dependent on the stereochemical interactions between the analyte enantiomers and the chiral stationary phase. eijppr.com The spatial arrangement of functional groups in each enantiomer leads to different binding affinities and stabilities of the transient diastereomeric complexes formed, resulting in different retention times and enabling their separation. eijppr.com
The metabolic fate of ketorolac is also stereoselective. umich.edudrugbank.com The two enantiomers can exhibit different rates of metabolism and clearance from the body. fda.gov In humans, the (S)-enantiomer of ketorolac is cleared approximately twice as fast as the (R)-enantiomer. fda.gov This difference in clearance means that the ratio of the plasma concentrations of the (S) to (R) enantiomers changes over time following administration of the racemate. fda.gov
Studies have shown that the clearance of the (S)-enantiomer is about four times that of the (R)-enantiomer in children, with the half-life of the (S)-isomer being significantly shorter. umich.edu This stereoselective metabolism is attributed in part to the selective glucuronidation of the (S)-enantiomer. umich.edu Furthermore, stereoselective plasma protein binding plays a significant role in the different pharmacokinetic profiles of the enantiomers. umich.edu It has been observed that there is minimal interconversion between the enantiomers in humans. researchgate.netresearchgate.net This is in contrast to some animal models where interconversion from the (S)- to the (R)-enantiomer has been noted. researchgate.net
Degradation Pathways and Stability Studies of Ketorolac Analogs Research Focus
Identification of Degradation Products in Research Samples
Forced degradation studies are instrumental in identifying potential degradation products of an API that may form during storage or manufacturing. nih.gov These studies involve subjecting the drug to stress conditions such as hydrolysis, oxidation, heat, and photolysis, as recommended by the International Conference on Harmonization (ICH) guidelines. nih.govnano-ntp.com
Research on Ketorolac (B1673617) has revealed that it degrades under hydrolytic (acidic, basic, and neutral), photolytic (in solution), thermal, and oxidative conditions. nih.govnih.gov Through the use of advanced analytical techniques like high-performance liquid chromatography (HPLC) combined with mass spectrometry (LC/ESI/Q/TOF/MS/MS), researchers have successfully identified and characterized numerous degradation products. nih.gov In one such study, a total of nine degradation products of Ketorolac were identified. nih.gov
The rac Ketorolac 7-Benzoyl Isomer is a known positional isomer and impurity of Ketorolac. Positional isomers, along with other degradants like hydroxylated metabolites and products of hydrolysis or oxidation, are frequently identified in impurity profiling studies. synthinkchemicals.com The presence of these impurities must be monitored and controlled to ensure the drug product's quality and safety. researchgate.net The deuterated form, rac Ketorolac 7-Benzoyl Isomer-d5, is not a degradant itself but is synthesized for use as an internal standard in quantitative analysis, allowing for accurate measurement of the 7-Benzoyl Isomer impurity in research and quality control samples.
Table 1: Identified Degradation Products of Ketorolac under Various Stress Conditions
| Stress Condition | Major Degradation Products Identified |
|---|---|
| Acid Hydrolysis (e.g., HCl) | Products of hydrolysis, decarboxylation |
| Base Hydrolysis (e.g., NaOH) | Products of hydrolysis, ring opening |
| Oxidation (e.g., H₂O₂) | 1-hydroxyketorolac, other oxidative products |
| Thermal Degradation | Various unspecified degradation products |
This table is a generalized representation based on findings from multiple forced degradation studies. nih.govnano-ntp.comresearchgate.net
Mechanistic Studies of 7-Benzoyl Isomer Formation from Ketorolac
The formation of the 7-Benzoyl Isomer from Ketorolac involves a molecular rearrangement where the benzoyl group shifts its position on the pyrrolizine core. While specific mechanistic studies detailing the pathway to this particular isomer are not extensively published, the formation of such impurities is generally understood to occur under stress conditions that provide the energy for bond cleavage and reformation. researchgate.net The degradation pathways of Ketorolac in both solid and solution states have been proposed, indicating the molecule's lability. researchgate.net Synthetic pathways for Ketorolac and related compounds can also provide insight into potential side reactions that could lead to isomer formation. google.com
Thermal Degradation: Ketorolac has been shown to degrade significantly under thermal stress. unpad.ac.idunpad.ac.id Studies indicate that when Ketorolac in an aqueous solution is exposed to temperatures between 50°C and 80°C for one hour, a substantial amount of the drug degrades. unpad.ac.idresearchgate.net The solid form of the drug is generally more stable, but in the presence of certain excipients in powder blends, degradation can be accelerated at elevated temperatures and humidity. nih.gov Such conditions can promote molecular rearrangements, potentially leading to the formation of isomers like the 7-Benzoyl Isomer.
Photostability: The photostability of Ketorolac depends on its physical state. In its solid form, the drug is relatively stable under photolytic conditions. nih.gov However, when in solution, Ketorolac is susceptible to degradation upon exposure to UV light. nih.govunpad.ac.id Photolytic degradation can proceed through various mechanisms, including photo-oxidation and photo-rearrangement, which can generate a variety of degradants.
Hydrolytic Degradation: Ketorolac degrades in acidic, basic, and neutral hydrolytic conditions. nih.gov Degradation is particularly significant in strong acidic and basic solutions. researchgate.netresearchgate.net In acidic conditions (e.g., 1N HCl), degradation can be substantial, while in basic conditions (e.g., 1N NaOH), the degradation rate is comparable. unpad.ac.idunpad.ac.id Hydrolysis typically involves the cleavage of labile bonds within the molecule, such as amides or esters, although in Ketorolac's case, it can lead to decarboxylation or other complex reactions.
Oxidative Degradation: The drug is also susceptible to oxidative degradation. nano-ntp.comresearchgate.net Exposure to oxidizing agents like hydrogen peroxide results in the formation of oxidative degradation products. nano-ntp.com Studies have shown that degradation in the presence of 3% hydrogen peroxide can be significant. nano-ntp.comunpad.ac.id The pyrrole (B145914) moiety of the Ketorolac structure can be susceptible to oxidation, which could be a pathway for the formation of impurities such as 1-hydroxyketorolac. google.com
Table 2: Summary of Ketorolac Stability under Forced Degradation Conditions
| Condition | Extent of Degradation | Reference |
|---|---|---|
| Thermal (Heat) | Significant | unpad.ac.idunpad.ac.id |
| Photolytic (Solid) | Stable / Insignificant | nih.gov |
| Photolytic (Solution) | Susceptible to degradation | nih.govunpad.ac.id |
| Acid Hydrolysis (1N HCl) | Moderately Significant | researchgate.netunpad.ac.id |
| Base Hydrolysis (1N NaOH) | Moderately Significant | unpad.ac.idunpad.ac.id |
Strategies for Mitigating Degradation in Research Samples and Standards
Given the instability of Ketorolac and its analogs under certain conditions, several strategies can be employed to mitigate degradation in research samples and analytical standards, ensuring their integrity and accuracy.
pH Control: Since Ketorolac is susceptible to acid and base hydrolysis, maintaining an appropriate pH is crucial for aqueous solutions. Buffering solutions to a pH where the molecule exhibits maximum stability can prevent hydrolytic degradation. nih.gov
Use of Antioxidants: To prevent oxidative degradation, the addition of antioxidants to formulations or sample preparations can be effective. Research has shown that the addition of propyl gallate significantly increased the stability of Ketorolac in powder blends. nih.gov
Appropriate Salt Form: The choice of salt form can have a large impact on the stability of the drug. One study found that the calcium salt and free acid forms of Ketorolac were significantly more stable than the commonly used tromethamine salt when stored under high humidity and temperature. nih.gov
Storage Conditions: Proper storage is fundamental. For solutions, refrigeration at 4°C can significantly slow down the degradation process compared to room temperature (23°C). cjhp-online.ca Samples and standards should also be protected from light to prevent photolytic degradation. unpad.ac.id
Excipient Compatibility: In solid formulations or standards, the choice of excipients is critical. Studies have shown that some common excipients, like microcrystalline cellulose (B213188) and croscarmellose sodium, can destabilize Ketorolac. nih.gov Therefore, compatibility studies are necessary to select inert excipients.
By implementing these strategies, the stability of Ketorolac research samples and analytical standards, including this compound, can be preserved, leading to more reliable and reproducible scientific results.
Future Directions and Emerging Research Applications
Novel Synthetic Approaches for Complex Deuterated Analogs
The synthesis of complex deuterated molecules like rac Ketorolac (B1673617) 7-Benzoyl Isomer-d5 is a significant area of ongoing research. Traditional methods for deuterium (B1214612) labeling can sometimes lack regioselectivity and may not be suitable for intricate molecular architectures. Emerging synthetic strategies are focused on developing more precise and efficient ways to introduce deuterium atoms into specific positions within a molecule. These novel approaches are critical for creating a wider array of deuterated standards, which are essential for metabolism studies, pharmacokinetic assessments, and as internal standards in quantitative analysis.
Researchers are exploring innovative catalytic systems, including transition metal catalysts, that can facilitate selective C-H bond activation and subsequent deuteration. This allows for the targeted placement of deuterium atoms, even in complex molecules with multiple functional groups. Furthermore, the development of new deuterating reagents is expanding the toolbox available to synthetic chemists, enabling the creation of previously inaccessible deuterated analogs. These advancements are crucial for producing highly specific and pure deuterated compounds necessary for sensitive analytical applications.
Integration of Deuterated Standards in High-Throughput Screening Methodologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds. The integration of deuterated standards, such as rac Ketorolac 7-Benzoyl Isomer-d5, into HTS workflows is a significant advancement. These standards are invaluable for ensuring the accuracy and reliability of HTS assays.
In HTS, deuterated internal standards are added to samples to correct for variations in sample preparation and analysis. This is particularly important in complex biological matrices where matrix effects can interfere with the accurate quantification of the target analyte. The use of a stable, isotopically labeled internal standard that co-elutes with the analyte of interest but is distinguishable by mass spectrometry provides a robust method for normalization. This ensures that the data generated from HTS campaigns are of high quality and can be confidently used to make decisions about which compounds to advance in the drug discovery pipeline.
Advanced Mass Spectrometry Techniques for Isotopic Analysis
Mass spectrometry (MS) is the primary analytical technique used for the detection and quantification of isotopically labeled compounds. Continuous advancements in MS technology are further enhancing the capabilities for isotopic analysis. High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide exceptional mass accuracy and resolution. This allows for the unambiguous identification and differentiation of deuterated compounds from their non-deuterated counterparts, even in highly complex mixtures.
Furthermore, tandem mass spectrometry (MS/MS) techniques are employed to confirm the identity of the deuterated analyte and to provide structural information. By fragmenting the parent ion and analyzing the resulting product ions, researchers can verify the position of the deuterium labels within the molecule. The development of novel ionization techniques and ion mobility spectrometry coupled with mass spectrometry is also providing new dimensions of separation and analysis, further improving the specificity and sensitivity of isotopic analysis.
Computational Chemistry Approaches for Predicting Isotopic Effects and Reactivity
Computational chemistry is emerging as a powerful tool for understanding and predicting the behavior of isotopically labeled compounds. Density functional theory (DFT) and other quantum mechanical methods can be used to model the effects of isotopic substitution on molecular properties and reactivity. These computational approaches can predict kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
Q & A
Q. What is the primary application of rac Ketorolac 7-Benzoyl Isomer-d5 in analytical chemistry?
this compound, a deuterated analog of Ketorolac, is commonly used as an internal standard in quantitative mass spectrometry (MS) to improve accuracy by correcting for matrix effects and instrument variability. Methodological validation involves spiking known concentrations into biological matrices (e.g., plasma) and comparing analyte-to-internal standard response ratios .
Q. How can researchers verify the structural integrity and isotopic purity of rac Ketorolac 7-Benzoyl Isistor-d5?
Isotopic purity (>98% deuterium incorporation) is confirmed via nuclear magnetic resonance (NMR) spectroscopy (e.g., observing the absence of proton signals in the benzoyl-d5 region) and high-resolution MS to detect isotopic patterns. Chromatographic methods (HPLC/LC-MS) with chiral columns can distinguish between racemic and enantiopure forms .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Follow GHS07 guidelines: wear PPE (gloves, goggles), avoid inhalation (use fume hoods), and store at 0–6°C to prevent degradation. Emergency procedures for skin/eye contact include immediate rinsing with water for 15 minutes, as detailed in safety data sheets for structurally similar compounds .
Advanced Research Questions
Q. How should experimental designs account for potential deuterium exchange in this compound during metabolic studies?
Deuterium exchange in aqueous or enzymatic environments can alter isotopic integrity. Mitigation strategies include:
Q. What methodologies resolve contradictions in pharmacokinetic data when using this compound as an internal standard?
Discrepancies may arise from matrix ion suppression or co-eluting metabolites. Solutions include:
Q. What are the challenges in synthesizing enantiopure Ketorolac-d5 isomers, and how can chiral separation be optimized?
Racemization during synthesis is a key challenge. Advanced approaches include:
- Chiral auxiliary-assisted synthesis : Use (-)-menthol derivatives to enforce stereochemical control.
- Preparative chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak® IC) with hexane:isopropanol gradients (85:15 v/v) for baseline separation. Purity is confirmed via polarimetry and circular dichroism spectroscopy .
Q. How can computational modeling enhance the application of this compound in drug metabolism studies?
Molecular dynamics (MD) simulations predict deuterium retention rates in metabolic pathways (e.g., CYP450-mediated oxidation). Pairing MD with in vitro microsomal assays validates isotopic stability, reducing reliance on empirical trial-and-error .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing inter-laboratory variability in this compound quantification?
Use multivariate ANOVA to assess variability sources (e.g., instrument type, operator skill). Intraclass correlation coefficients (ICC) >0.9 indicate high reproducibility. Outlier detection via Grubbs’ test ensures data integrity .
Q. How should researchers document synthetic and analytical protocols for this compound to ensure reproducibility?
Adhere to the Beilstein Journal of Organic Chemistry guidelines:
- Synthesis : Report reaction yields, purification methods (e.g., recrystallization solvents), and characterization data (NMR shifts, HR-MS m/z).
- Analysis : Specify instrument parameters (e.g., MS collision energy, column temperature).
- Data deposition : Upload raw spectra and chromatograms to repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
